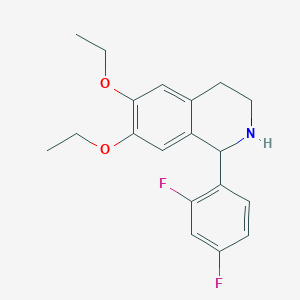
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The structure of this compound includes a tetrahydroisoquinoline core, which is a privileged scaffold in medicinal chemistry due to its broad-spectrum biological activity.
Preparation Methods
The synthesis of 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization. This method is advantageous due to its simplicity and convenience.
Chemical Reactions Analysis
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential use in treating neurodegenerative diseases, cancer, and infectious diseases due to its broad-spectrum biological activity.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol involves its interaction with various molecular targets and pathways. The tetrahydroisoquinoline core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the biosynthesis of neurotransmitters or interact with receptors in the central nervous system, leading to therapeutic effects.
Comparison with Similar Compounds
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol can be compared with other tetrahydroisoquinoline derivatives such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but lacks the ethoxy groups, which may affect its biological activity.
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is similar but does not have the methoxyphenol group, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H25NO4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol |
InChI |
InChI=1S/C20H25NO4/c1-4-24-17-11-13-9-10-21-20(14(13)12-18(17)25-5-2)19-15(22)7-6-8-16(19)23-3/h6-8,11-12,20-22H,4-5,9-10H2,1-3H3 |
InChI Key |
STBWVSJNJBTCRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=CC=C3OC)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006970.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006976.png)
![2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-(1H-indol-3-YL)propanoic acid](/img/structure/B15006981.png)
![Acetic acid, (3,6,11-trioxo-6,11-dihydro-3H-1-thia-2-azacyclopenta[a]anthracen-2-yl)-, methyl ester](/img/structure/B15006983.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15006990.png)


![7-[4-imino-4-(morpholin-4-yl)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007009.png)
![7-(Naphthalen-1-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15007029.png)
![3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B15007030.png)
![N-(4-[Chloro(difluoro)methoxy]phenyl)-3-methyl-4-oxo-2-([3-(trifluoromethyl)phenyl]imino)-1,3-thiazinane-6-carboxamide](/img/structure/B15007032.png)
![(2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15007040.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B15007046.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007048.png)
